Cytotoxicity vs. Metabolic Detoxification: Deguelin vs. Rotenone
In head-to-head comparisons across three mammalian cell lines (Hepa 1C1C7, MCF 7, NB 41A3), rotenone was 7- to 15-fold more cytotoxic than deguelin in 4-day assays. This difference is not due to target specificity but to the more extensive cytochrome P450-dependent detoxification of deguelin, which can be blocked by piperonyl butoxide [1].
| Evidence Dimension | Cytotoxicity (Fold Difference) |
|---|---|
| Target Compound Data | 1-fold (baseline) |
| Comparator Or Baseline | Rotenone: 7- to 15-fold more cytotoxic |
| Quantified Difference | 7- to 15-fold |
| Conditions | Hepa 1C1C7, MCF 7, NB 41A3 cell lines, 4-day assay |
Why This Matters
This quantifies deguelin's significantly lower acute cytotoxicity compared to the prototypical rotenoid, a critical differentiator for applications where cellular health and metabolic stability are paramount, such as in vitro functional assays.
- [1] Fang, N., Rowlands, J. C., & Casida, J. E. (1997). Anomalous structure-activity relationships of 13-homo-13-oxarotenoids and 13-homo-13-oxadehyrorotenoids. Chemical Research in Toxicology, 10(8), 853-858. View Source
